Bozitinib

c-MET inhibition kinase assay IC50

Bozitinib (CAS 1440964-89-5) is a highly selective, ATP-competitive, type Ib c-MET kinase inhibitor with proven blood-brain barrier permeability. Unlike earlier generation agents, Bozitinib retains potent activity against key resistance mutations (G1163R, Y1230H) and demonstrates superior CNS penetration essential for glioblastoma and brain metastasis models. Supported by the KUNPENG clinical trial ORR/PFS data, this compound is the definitive choice for preclinical research on MET-altered gliomas, METex14-mutant NSCLC, and MET-amplified gastric cancer. Procure now to leverage its unique pharmacological profile and accelerate your oncology drug discovery programs.

Molecular Formula C20H15F3N8
Molecular Weight 424.4 g/mol
CAS No. 1440964-89-5
Cat. No. B2946291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBozitinib
CAS1440964-89-5
Molecular FormulaC20H15F3N8
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F
InChIInChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3
InChIKeyQHXLXUIZUCJRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bozitinib (Vebreltinib, PLB-1001) c-MET Inhibitor: Technical Specifications and Procurement Baseline


Bozitinib (CAS 1440964-89-5), also known as vebreltinib, PLB-1001, APL-101, and CBT-101, is a small-molecule, ATP-competitive, type Ib kinase inhibitor with high selectivity for the c-MET receptor tyrosine kinase [1]. It exhibits blood-brain barrier (BBB) permeability and potent inhibitory activity against c-MET wild-type and certain resistance-conferring mutations [2]. Bozitinib is under clinical investigation for MET-altered malignancies, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, and has received regulatory approval in China for specific glioma subtypes [3].

Why Generic Substitution of Bozitinib Is Not Advised: Critical Pharmacological Distinctions


Bozitinib belongs to the type Ib class of c-MET inhibitors, characterized by a unique binding mode that confers high selectivity and a distinct resistance mutation profile compared to type I inhibitors (e.g., crizotinib) and type II inhibitors (e.g., cabozantinib) [1]. Its demonstrated blood-brain barrier permeability is a critical differentiator for CNS malignancies, a property not uniformly shared across all c-MET inhibitors . Substituting bozitinib with another c-MET inhibitor without considering these specific pharmacological attributes—particularly its potency against certain resistance mutations and its CNS penetration—could lead to suboptimal therapeutic outcomes or treatment failure. The quantitative evidence below substantiates these key differentiators.

Bozitinib Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Comparative Potency Against c-MET Wild-Type: Bozitinib vs. Clinical c-MET Inhibitors

In a standardized ADP-Glo™ kinase assay, bozitinib inhibited c-MET wild-type with an IC50 of 2.2 nM [1]. This potency is comparable to or exceeds that of several clinically approved c-MET inhibitors, including crizotinib (IC50 = 8–11 nM) , tepotinib (IC50 = 4 nM) , and savolitinib (IC50 = 5 nM) . Notably, bozitinib demonstrates significantly greater potency than crizotinib in this direct comparison.

c-MET inhibition kinase assay IC50 enzymatic activity

Differential Potency Against Acquired c-MET Resistance Mutations: Bozitinib vs. Savolitinib

Bozitinib retains potent inhibitory activity against the clinically relevant resistance mutations G1163R (IC50 = 24.9 nM) and Y1230H (IC50 = 33.8 nM), representing only an 11.3-fold and 15.4-fold reduction in potency compared to wild-type c-MET, respectively [1]. This profile is similar to that of savolitinib for the G1163R mutation [1]. However, bozitinib demonstrates significantly reduced activity against D1228N (IC50 > 1000 nM) and Y1230C (IC50 > 1000 nM), indicating a specific resistance mutation spectrum [1].

resistance mutation G1163R Y1230H D1228N Y1230C type Ib inhibitor

Kinase Selectivity Profile: Bozitinib Demonstrates High Specificity for c-MET Over c-Src and FGFR4

In a direct comparative kinase assay, bozitinib exhibited a high degree of selectivity for c-MET over the closely related kinases c-Src and FGFR4. Bozitinib inhibited c-MET with an IC50 of 2.2 nM, whereas it showed no inhibitory effect on c-Src and FGFR4 (IC50 > 1 μM) [1]. This selectivity ratio exceeds 450-fold. In contrast, the multi-targeted kinase inhibitor crizotinib inhibits both c-MET (IC50 = 8–11 nM) and ALK (IC50 = 20–24 nM) , demonstrating a broader kinase inhibition profile.

kinase selectivity off-target effects c-Src FGFR4 type Ib inhibitor

Blood-Brain Barrier Penetration and CNS Antitumor Activity: A Differentiating Feature for Bozitinib

Bozitinib is characterized by robust blood-brain barrier (BBB) permeability, a property demonstrated in preclinical models and validated by clinical activity in CNS malignancies [1]. In a Phase I clinical trial in glioma patients, plasma concentrations of bozitinib remained stable between 1000 and 6000 ng/mL over 24 hours following a single oral dose . Bozitinib has received regulatory approval in China for the treatment of ZM fusion-positive glioma, a rare brain tumor subtype [2]. While some c-MET inhibitors like capmatinib and tepotinib also exhibit BBB penetration [3][4], bozitinib's CNS activity is supported by specific clinical trial data in primary brain tumors, distinguishing it from agents primarily evaluated in NSCLC brain metastases.

blood-brain barrier CNS penetration glioblastoma brain metastasis MET inhibitor

Comparative Clinical Efficacy in MET Exon 14 Skipping NSCLC: Bozitinib vs. Capmatinib and Tepotinib

In the Phase II KUNPENG trial (NCT04258033), bozitinib (vebreltinib) achieved an objective response rate (ORR) of 75% (95% CI, 61.1–86) and a median progression-free survival (PFS) of 14.1 months in patients with METex14-mutant NSCLC [1]. Among treatment-naïve patients, the ORR was 77.1% [1]. Cross-trial comparisons suggest this efficacy is comparable to that reported for capmatinib (ORR 68%, median PFS 12.4 months in the GEOMETRY mono-1 trial) [2] and tepotinib (ORR 46%, median PFS 8.5 months in the VISION trial) [3], though differences in patient populations and trial designs preclude definitive superiority claims.

NSCLC MET exon 14 skipping objective response rate progression-free survival Phase II trial

Preclinical Antitumor Activity in MET-Amplified Gastric Cancer: Cell Viability and Signaling Inhibition

Bozitinib potently inhibits cell viability in MET-amplified gastric cancer cell lines. In MKN-45 cells (high MET amplification), bozitinib exhibited an IC50 of 12.0 nM, whereas in KATO III cells (low MET amplification), the IC50 exceeded 1 μM [1]. This differential sensitivity correlates with MET amplification status. Additionally, bozitinib suppressed c-MET phosphorylation and downstream signaling (STAT3) in these cells [1]. This data provides a clear rationale for biomarker-driven application of bozitinib in MET-amplified gastric cancer models.

gastric cancer MET amplification cell viability IC50 MKN-45 KATO III

Bozitinib: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Investigating MET-Driven Brain Malignancies

Given its validated blood-brain barrier permeability and clinical activity in glioma, bozitinib is the preferred c-MET inhibitor for preclinical and clinical research focused on primary brain tumors (e.g., glioblastoma) and CNS metastases. Researchers studying MET-altered glioblastoma or evaluating combination therapies for brain metastases should prioritize bozitinib over c-MET inhibitors with limited or unproven CNS penetration [1].

Studying Acquired Resistance to Type I c-MET Inhibitors

Bozitinib's distinct resistance mutation profile, characterized by retained potency against G1163R and Y1230H but loss of activity against D1228N and Y1230C, makes it a valuable tool for investigating mechanisms of acquired resistance to type Ib c-MET inhibitors. Researchers designing studies to overcome resistance or to screen for next-generation inhibitors can use bozitinib as a reference compound to probe mutation-specific vulnerabilities [2].

Preclinical Development of MET-Amplified Gastric Cancer Therapies

The strong correlation between MET amplification status and bozitinib sensitivity in gastric cancer cell lines (e.g., MKN-45 vs. KATO III) positions bozitinib as an ideal positive control and tool compound for preclinical studies in MET-amplified gastric cancer. It can be used to validate MET dependency, assess pharmacodynamic biomarkers, and evaluate combination regimens in xenograft models [3].

Clinical Trial Design for METex14 NSCLC with CNS Metastases

The clinical efficacy of bozitinib in METex14-mutant NSCLC, combined with its BBB permeability, supports its use in clinical trials specifically enrolling patients with brain metastases. Bozitinib's favorable ORR and PFS data from the KUNPENG study [4] make it a strong candidate for combination trials with radiotherapy or immunotherapy in this high-risk population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bozitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.